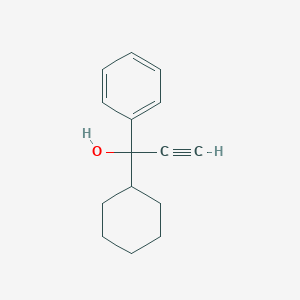
1-Cyclohexyl-1-phenylprop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-1-phenylprop-2-yn-1-ol is a useful research compound. Its molecular formula is C15H18O and its molecular weight is 214.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
1. Olefin Metathesis Catalyst Reactivation
One of the prominent applications of 1-cyclohexyl-1-phenylprop-2-yn-1-ol is in the reactivation of ruthenium-based olefin metathesis catalysts. Research has shown that this compound can effectively regenerate inactive catalysts, allowing them to participate in ring-closing metathesis reactions. For instance, the compound was used to reactivate a decomposed Hoveyda-Grubbs catalyst, resulting in a complex that exhibited comparable activity to the original catalyst in synthesizing cyclic compounds .
2. Propargylation Reactions
The compound has also been utilized in propargylation reactions, which are essential for introducing alkyne functionalities into various substrates. In a study, this compound was employed to propargylate coenzyme Q0, showcasing its utility in biochemical applications . This reaction highlights the compound's potential in synthesizing biologically relevant molecules.
Case Study 1: Reactivation of Ruthenium Catalysts
In a detailed investigation, the effectiveness of this compound was assessed in reactivating a decomposed ruthenium catalyst. The study demonstrated that treatment with this compound led to a significant recovery of catalytic activity, enabling efficient olefin metathesis reactions. The reactivated catalyst achieved over 90% conversion of the substrate within two hours under standard conditions .
Case Study 2: Propargylation of Coenzyme Q0
Another study focused on the use of this compound for the propargylation of coenzyme Q0. The reaction conditions were optimized to yield high purity products, demonstrating the compound's effectiveness as a propargylating agent. The resultant products were analyzed using NMR spectroscopy, confirming their structural integrity and potential biological activity .
Propriétés
Numéro CAS |
834-41-3 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
1-cyclohexyl-1-phenylprop-2-yn-1-ol |
InChI |
InChI=1S/C15H18O/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3,5-6,9-10,14,16H,4,7-8,11-12H2 |
Clé InChI |
NLZBBWBRNFDIFG-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C1CCCCC1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













